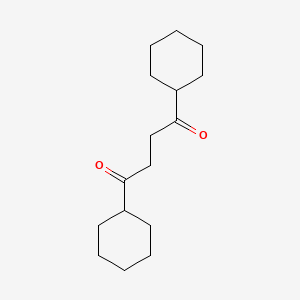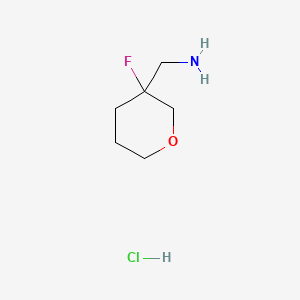![molecular formula C7H10ClN5O4 B15364035 3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol CAS No. 88793-46-8](/img/structure/B15364035.png)
3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol is a chemical compound with the molecular formula C7H10ClN5O4 and a molecular weight of 263.64 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol typically involves the reaction of 6-amino-3-chloro-5-nitropyrazin-2-yl with 1,2-propanediol under specific conditions. The reaction conditions may include the use of catalysts, temperature control, and appropriate solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors and continuous flow processes. The choice of reagents, reaction conditions, and purification methods are optimized to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using appropriate nucleophiles and solvents.
Major Products Formed: The reactions can lead to the formation of various derivatives and by-products, depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol may be used to study enzyme inhibition, protein interactions, and cellular processes.
Medicine: This compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its biological activity may be explored for treating various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Wirkmechanismus
The mechanism by which 3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Vergleich Mit ähnlichen Verbindungen
3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol is structurally similar to other pyrazinyl derivatives.
Other compounds with similar functional groups and molecular frameworks may exhibit comparable reactivity and biological activity.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various scientific fields. Its distinct chemical structure allows for unique interactions and reactivity patterns.
Eigenschaften
CAS-Nummer |
88793-46-8 |
|---|---|
Molekularformel |
C7H10ClN5O4 |
Molekulargewicht |
263.64 g/mol |
IUPAC-Name |
3-[(6-amino-3-chloro-5-nitropyrazin-2-yl)amino]propane-1,2-diol |
InChI |
InChI=1S/C7H10ClN5O4/c8-4-6(10-1-3(15)2-14)12-5(9)7(11-4)13(16)17/h3,14-15H,1-2H2,(H3,9,10,12) |
InChI-Schlüssel |
QTYJVQGQPJCYSB-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)O)NC1=NC(=C(N=C1Cl)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


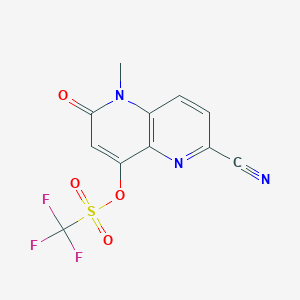
![tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15363956.png)
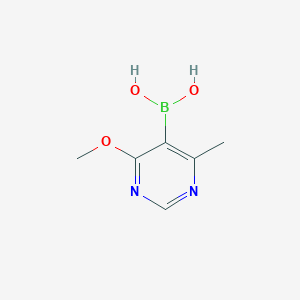
![3-Bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one](/img/structure/B15363966.png)
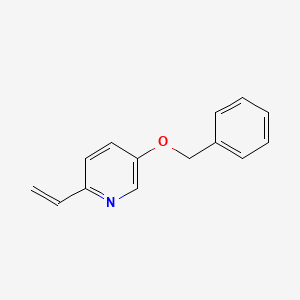
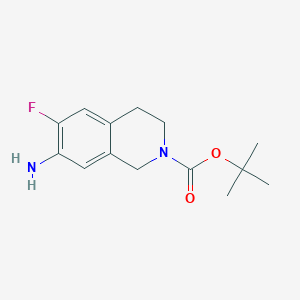

![1-(tert-Butoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15363991.png)



![[7-(dimethylazaniumyl)-10H-phenothiazin-3-yl]-dimethylazanium;methanesulfonate](/img/structure/B15364017.png)
